molecular formula C13H18FN3 B11782413 N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

Cat. No.: B11782413
M. Wt: 235.30 g/mol
InChI Key: DOKMIAJCIOXPGL-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine is a disubstituted piperazine derivative where the nitrogen atom at the 1-position of the piperazine ring is substituted with both a cyclopropyl group and a 4-fluorophenyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, ability to modulate pharmacokinetic properties, and versatility in targeting biological receptors. This compound’s unique substitution pattern distinguishes it from monosubstituted piperazine analogs and may influence its physicochemical and biological behavior.

Properties

Molecular Formula

C13H18FN3

Molecular Weight

235.30 g/mol

IUPAC Name

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine

InChI

InChI=1S/C13H18FN3/c14-11-1-3-12(4-2-11)17(13-5-6-13)16-9-7-15-8-10-16/h1-4,13,15H,5-10H2

InChI Key

DOKMIAJCIOXPGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)F)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine involves multi-step organic reactions typically starting from piperazine derivatives. The compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
  • Mass Spectrometry (MS) : Confirms the molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of piperazine derivatives, including this compound. It has shown significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024
Bacillus cereus125 µg/mL2023

Studies indicate that this compound exhibits bacteriostatic effects, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound, particularly in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer).

Cell Line IC50 Value Reference Year
MCF-715 µM2023

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, warranting further investigation into its efficacy as an anticancer agent .

Anti-inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Cytokine Reduction (%) Reference Year
TNF-alpha~50%2025
IL-6~50%2025

This indicates its potential use in treating inflammatory diseases .

Antimicrobial Efficacy Study (2024)

Objective : To evaluate the antimicrobial efficacy against various bacterial strains.

Findings : The study confirmed significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Anticancer Activity Evaluation (2023)

Objective : To assess cytotoxic effects on human breast cancer cells.

Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .

Inflammation Model Study (2025)

Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound resulted in a significant reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine with analogous piperazine derivatives, focusing on substitution patterns, molecular properties, and structural insights from the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Piperazine Nitrogens Molecular Formula Molecular Weight (g/mol) Key Features Evidence Source
This compound 1-N: cyclopropyl, 4-fluorophenyl; 4-N: unsubstituted C₁₃H₁₇FN₃ 246.30 (calculated) Disubstituted at 1-N; strained cyclopropyl and electron-withdrawing aryl group. N/A
N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine 1-N: carbonyl-linked cyclopentyl; 4-N: 3-(trifluoromethyl)phenyl C₂₅H₃₆F₃N₃O₂ 468.2 Piperazine integrated into a macrocyclic structure; trifluoromethylphenyl enhances lipophilicity.
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine 1-N: ethylamine; 4-N: 2-fluorophenyl C₁₂H₁₆FN₃ 221.27 Monosubstituted nitrogens; 2-fluorophenyl introduces ortho steric effects.
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 1-N: acetamide-linked 4-fluorophenyl; 4-N: 3-chlorophenyl C₁₈H₁₉ClFN₃O 347.81 Aryl substituents on both nitrogens; acetamide spacer may improve solubility.
Avapritinib (kinase inhibitor) Piperazine linked to pyrrolotriazinyl and 4-fluorophenyl groups C₂₇H₂₇FN₁₀ 498.57 Piperazine as part of a kinase-binding scaffold; 4-fluorophenyl aids target affinity.

Key Structural and Functional Insights:

Substitution Patterns :

  • The target compound’s disubstitution at a single nitrogen is rare compared to analogs like those in and , where substituents are distributed across both piperazine nitrogens. This could lead to distinct conformational preferences, such as increased steric hindrance or altered hydrogen-bonding capacity.
  • The 4-fluorophenyl group (common in ) is associated with enhanced metabolic stability and π-π stacking interactions in receptor binding, as seen in Avapritinib’s design .

Steric and Electronic Effects: Cyclopropyl’s strain may enforce a nonplanar geometry, similar to the steric distortion observed in 4-fluorophenyl-substituted porphyrins (). Trifluoromethylphenyl groups () increase lipophilicity compared to 4-fluorophenyl, impacting membrane permeability and bioavailability.

Biological Relevance: Piperazine derivatives with aryl substituents (e.g., 3-chlorophenyl in ) often target serotonin or dopamine receptors. The target compound’s 4-fluorophenyl group may align with such receptor-binding motifs but requires empirical validation.

Biological Activity

N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a cyclopropyl group and a 4-fluorophenyl moiety. The structural characteristics contribute to its interaction with biological targets, enhancing its pharmacological profile.

The compound's biological activity is primarily linked to its ability to interact with specific receptors and enzymes:

  • Topoisomerase Inhibition : Similar compounds have shown that alterations in the piperazine structure can enhance the inhibition of topoisomerases, which are crucial for DNA replication in cancer cells. This inhibition leads to apoptosis and cell cycle arrest in tumor cells .
  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds with similar structures have been studied for their selective inhibition of nNOS, which is implicated in neurodegenerative diseases. The modulation of nitric oxide levels through nNOS inhibition may provide neuroprotective effects .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance, it exhibited IC50 values comparable to established chemotherapeutics like doxorubicin in several assays .
Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)3.8
A549 (Lung Cancer)4.1

Neuropharmacological Effects

In addition to its anticancer properties, the compound has shown promise in neuropharmacology:

  • Neuroprotective Studies : The inhibition of nNOS has been linked to reduced neuronal damage in models of neurodegeneration, suggesting that this compound may have therapeutic potential in conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

  • Cytotoxicity in Tumor Models : A study demonstrated that this compound induced apoptosis in a variety of tumor cell lines through caspase activation and PARP cleavage, indicating a promising mechanism for cancer therapy .
  • Neuroprotective Mechanisms : Research indicated that derivatives of piperazine structures could significantly reduce oxidative stress markers in neuronal cells, further supporting their potential in treating neurodegenerative diseases .

Conclusion and Future Directions

This compound exhibits notable biological activity with potential applications in cancer treatment and neuroprotection. Further research is warranted to explore its full therapeutic potential, optimize its pharmacological properties, and understand the detailed mechanisms behind its efficacy.

Future studies should focus on:

  • In vivo Validation : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in live models.
  • Mechanistic Studies : Investigating the precise molecular pathways affected by this compound to identify additional therapeutic targets.

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-N-(4-fluorophenyl)piperazin-1-amine?

The synthesis typically involves sequential alkylation and substitution reactions. For example, cyclopropylmethyl groups can be introduced via reductive amination or nucleophilic substitution using cyclopropylmethyl halides. A key step is the reaction of a piperazine precursor (e.g., N-(4-fluorophenyl)piperazine) with cyclopropylmethyl bromide under basic conditions (e.g., triethylamine in ethanol at 140°C). Purification via preparative TLC or column chromatography ensures product isolation .

Q. How is structural confirmation achieved for this compound?

Structural confirmation relies on tandem mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • MS (ESI+) : A molecular ion peak at m/z 238 [M + H]+ confirms the molecular weight .
  • ¹H NMR : Key signals include aromatic protons (δ 7.11–7.12 ppm for the 4-fluorophenyl group) and cyclopropylmethyl protons (δ 0.36–1.09 ppm). Piperazine ring protons appear as multiplet signals between δ 2.75–3.04 ppm .

Q. What analytical methods assess purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for purity assessment. Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (40–75% RH) are conducted over weeks, with periodic LC-MS analysis to detect degradation products like dealkylated amines or oxidized species .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction determines the spatial arrangement of the cyclopropyl and 4-fluorophenyl groups. For example, the puckering of the piperazine ring and torsional angles between substituents are quantified using software like SHELXL for refinement. Weak C–H···O interactions (observed at ~2.5–3.0 Å) can stabilize dimeric structures, as seen in analogous piperazine derivatives . SHELX programs are critical for handling high-resolution data and twinning corrections .

Q. What strategies optimize synthetic yield and minimize byproducts?

  • Solvent selection : Ethanol or acetonitrile enhances reaction homogeneity.
  • Catalysis : Copper(I) bromide or cesium carbonate accelerates coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Temperature control : Microwave-assisted synthesis at 140°C reduces reaction time from days to hours .
  • Byproduct mitigation : Acidic workup (e.g., HCl washes) removes unreacted amines, while prep-TLC isolates the target compound from halogenated impurities .

Q. How can structure-activity relationship (SAR) studies guide pharmacological evaluation?

  • Receptor binding assays : Radioligand displacement assays (e.g., dopamine D3 receptor studies) quantify affinity (Ki values). Substituent effects are analyzed by comparing cyclopropyl vs. methyl or ethyl groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets, such as hydrogen bonding between the fluorophenyl group and receptor residues .

Q. What advanced NMR techniques elucidate dynamic behavior in solution?

  • NOESY/ROESY : Detects through-space correlations between cyclopropylmethyl and piperazine protons, confirming preferred conformations.
  • Variable-temperature NMR : Identifies rotational barriers of the N-cyclopropyl group by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .

Methodological Notes

  • Crystallographic refinement : Use SHELXL’s TWIN and BASF commands to handle twinned data. Mercury CSD aids in visualizing packing motifs and void analysis .
  • SAR optimization : Replace the cyclopropyl group with bulkier substituents (e.g., cyclopentyl) to study steric effects on receptor binding .

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